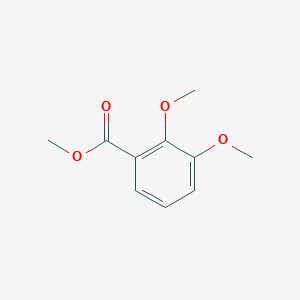

Methyl 2,3-dimethoxybenzoate

Description

The exact mass of the compound Methyl 2,3-dimethoxybenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146462. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2,3-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,3-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-6-4-5-7(9(8)13-2)10(11)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLIMPUPAKQITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175840 | |

| Record name | Methyl 2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-42-7 | |

| Record name | Methyl 2,3-dimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dimethoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-dimethoxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3-dimethoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2,3-dimethoxybenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L245EPX4QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 2,3-dimethoxybenzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic conversion of 2,3-dimethoxybenzoic acid to its methyl ester, methyl 2,3-dimethoxybenzoate. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. We will explore the chemical principles, procedural details, and comparative analysis of the primary synthetic routes. The focus is on providing actionable, field-tested insights into reaction mechanisms, experimental setup, and safety protocols to ensure reproducible and efficient synthesis.

Introduction: Significance and Applications

Methyl 2,3-dimethoxybenzoate (also known as methyl o-veratrate) is a valuable building block in organic synthesis.[1] Its structure, featuring a substituted aromatic ring with ester and methoxy functional groups, makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of the substituents allows for regioselective transformations, making it a desirable starting material for multi-step synthetic campaigns. This guide focuses on the common and practical methods for its preparation from the readily available 2,3-dimethoxybenzoic acid.

Synthetic Strategies: A Comparative Overview

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic chemistry. Several methods exist, each with distinct advantages and disadvantages related to yield, safety, cost, and substrate compatibility. Here, we discuss the most relevant methods for the synthesis of methyl 2,3-dimethoxybenzoate.

| Method | Key Reagents | Mechanism | Advantages | Disadvantages |

| Fischer-Speier Esterification | Methanol, Acid Catalyst (H₂SO₄, p-TsOH) | Acid-catalyzed nucleophilic acyl substitution | Low cost, simple procedure, scalable.[2] | Reversible reaction, requires excess alcohol, may not be suitable for acid-sensitive substrates.[3][4] |

| Diazomethane Methylation | Diazomethane (CH₂N₂) | Nucleophilic attack on the protonated acid | High yield, fast reaction, mild conditions. | Extremely toxic, explosive, and carcinogenic.[5][6][7][8] Requires specialized glassware and handling.[9] |

| Alkylating Agents | Dimethyl Sulfate (DMS), Base (e.g., NaHCO₃) | SN2 reaction | Effective for substrates with multiple acidic protons.[10] | DMS is highly toxic and a suspected carcinogen.[10][11] Requires careful control of stoichiometry and pH.[12] |

In-Depth Analysis of Synthetic Methods

Fischer-Speier Esterification: The Workhorse Method

The Fischer-Speier esterification is the most common and practical method for this transformation, especially on a larger scale.[2] It involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3]

Mechanism: The reaction proceeds via a six-step, reversible mechanism often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]

-

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[3][13]

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[13]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]

-

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (like water or another molecule of alcohol) to yield the final ester product and regenerate the acid catalyst.[4]

To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used as the solvent.[3] Alternatively, the water formed during the reaction can be removed using a Dean-Stark apparatus.

Diagram: Fischer-Speier Esterification Workflow

Caption: General workflow for Fischer-Speier esterification.

Diazomethane: The High-Yield, High-Hazard Route

Diazomethane is a potent methylating agent that reacts rapidly and cleanly with carboxylic acids to produce methyl esters. The reaction is essentially irreversible, with the only byproduct being nitrogen gas.

Causality and Mechanism: The carboxylic acid protonates the diazomethane to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile, displacing nitrogen gas from the methyldiazonium cation in an SN2 reaction.

Trustworthiness and Safety: While highly effective, diazomethane is extremely toxic, carcinogenic, and explosive.[5][7][8] It can detonate unexpectedly from contact with sharp edges (like ground-glass joints), bright light, or certain metal salts.[5][6][7] Therefore, its use is strongly discouraged without specialized equipment (e.g., fire-polished glassware, blast shields) and extensive safety training.[5][9] A safer alternative, trimethylsilyldiazomethane, is often preferred.[5]

Dimethyl Sulfate: An Alternative Alkylating Agent

Dimethyl sulfate (DMS) is another powerful methylating agent that can be used to esterify carboxylic acids.[11] The reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

Causality and Mechanism: The base deprotonates the carboxylic acid to form a carboxylate anion. This carboxylate then acts as a nucleophile and attacks one of the methyl groups of dimethyl sulfate in an SN2 reaction, displacing the methyl sulfate anion.[10][14]

Trustworthiness and Safety: Dimethyl sulfate is highly toxic, corrosive, and a suspected human carcinogen.[10][11] It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Diagram: Fischer Esterification Mechanism

Caption: Simplified mechanism of acid-catalyzed esterification.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a reliable and validated procedure for the synthesis of methyl 2,3-dimethoxybenzoate.

Materials and Reagents:

-

2,3-Dimethoxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2,3-dimethoxybenzoic acid (e.g., 5.0 g). Add 50 mL of methanol to the flask.[15][16]

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) to the mixture.[17][18] An exothermic reaction will occur.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[16] Continue refluxing for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.[16]

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[15] Combine the organic layers.

-

Neutralization: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid catalyst.[15][19] Caution: Carbon dioxide gas will evolve; vent the separatory funnel frequently.[16]

-

Final Wash: Wash the organic layer with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[18] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude methyl 2,3-dimethoxybenzoate can be purified by recrystallization from a suitable solvent (e.g., methanol/water) or by column chromatography on silica gel if necessary. The pure product is a solid with a melting point of 48-52 °C.[20]

Product Characterization

To confirm the identity and purity of the synthesized methyl 2,3-dimethoxybenzoate, the following analytical techniques are recommended:

-

Infrared (IR) Spectroscopy: The IR spectrum of the starting material, 2,3-dimethoxybenzoic acid, will show a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹).[21] The product, methyl 2,3-dimethoxybenzoate, will lack the broad O-H stretch but will show a characteristic ester C=O stretch (around 1730 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure. The spectrum of the product will show a new singlet corresponding to the methyl ester protons (-OCH₃) at approximately 3.9 ppm, in addition to the signals for the aromatic protons and the two methoxy groups on the ring.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (48-52 °C).[20]

Conclusion

The synthesis of methyl 2,3-dimethoxybenzoate from 2,3-dimethoxybenzoic acid is a straightforward and essential laboratory procedure. While several methods are available, the Fischer-Speier esterification represents the most balanced approach in terms of efficiency, cost, scalability, and safety.[2][3] By understanding the underlying chemical principles and adhering to the detailed protocol provided, researchers can reliably and safely produce this valuable synthetic intermediate for a wide range of applications in chemical and pharmaceutical development.

References

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Acid-catalyzed esterification mechanism. ResearchGate. [Link]

-

Diazomethane. Division of Research Safety | Illinois. [Link]

-

mechanism for the esterification reaction. Chemguide. [Link]

-

Diazomethane. Wikipedia. [Link]

-

Diazomethane - HAZARD SUMMARY. NJ.gov. [Link]

-

Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. The West Group at the University of Alberta. [Link]

-

The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. [Link]

-

Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PMC - NIH. [Link]

- US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters.

-

Methylation of Alcohols, Phenols, and Carboxylic Acids, and Selective Monomethylation of Diols and Dicarboxylic Acids with Dimethyl Sulfate by Use of Alumina. Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]

-

Fischer Esterification. UCLA Chemistry. [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

-

Dimethyl sulfate. Wikipedia. [Link]

-

Fischer Esterification Procedure. University of Arizona. [Link]

-

Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Repositório Institucional. [Link]

-

The Fischer Esterification. University of Missouri–St. Louis. [Link]

-

Methyl 2,3-dimethoxybenzoate (C10H12O4). PubChemLite. [Link]

-

Fischer Esterification Procedure. University of Arizona. [Link]

-

5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]

- CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.

- CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.

-

Lab5 procedure esterification. University of Colorado Boulder. [Link]

-

IR spectra of 2,3-dimethoxybenzoic acid (A). ResearchGate. [Link]

- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.

- CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.

Sources

- 1. scbt.com [scbt.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. - Division of Research Safety | Illinois [drs.illinois.edu]

- 6. Diazomethane - Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 7. Diazomethane - Wikipedia [en.wikipedia.org]

- 8. nj.gov [nj.gov]

- 9. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

- 10. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 12. US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. repositorio.unesp.br [repositorio.unesp.br]

- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 16. personal.tcu.edu [personal.tcu.edu]

- 17. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 18. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 19. cerritos.edu [cerritos.edu]

- 20. Methyl 2,3-dimethoxybenzoate 97 2150-42-7 [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of Methyl 2,3-dimethoxybenzoate

Introduction: Defining the Molecule

Methyl 2,3-dimethoxybenzoate (CAS No. 2150-42-7) is an aromatic ester with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol .[1] Structurally, it is a derivative of benzoic acid, featuring a methyl ester group and two methoxy groups at the 2 and 3 positions of the benzene ring. This substitution pattern, also known as the o-veratrate structure, imparts specific chemical properties that are reflected in its spectroscopic signature.[1]

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 2,3-dimethoxybenzoate, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete, verified experimental dataset from a public repository like the Spectral Database for Organic Compounds (SDBS) is not readily accessible, this document leverages established spectroscopic principles and data from structural isomers to present a robust, predictive guide for researchers. This approach serves as a valuable tool for cross-validating experimental findings and understanding the structural nuances of this compound.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For Methyl 2,3-dimethoxybenzoate, NMR is essential to confirm the precise substitution pattern on the aromatic ring and the identity of the ester and methoxy functional groups.

Proton (¹H) NMR Spectroscopy: A Map of the Protons

Causality in ¹H NMR: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups, like oxygen atoms in methoxy and ester functionalities, deshield nearby protons, shifting their signals downfield (to a higher ppm). The coupling constant (J), a measure of the interaction between neighboring non-equivalent protons, is critical for determining their relative positions on the aromatic ring.

Based on the structure, we can predict the following signals:

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Aromatic H-6 | ~7.3 - 7.5 | Doublet of doublets (dd) | Jortho ≈ 7.5-8.5, Jmeta ≈ 1.5-2.5 | 1H | Ar-H |

| Aromatic H-5 | ~7.0 - 7.2 | Triplet (t) | Jortho ≈ 7.5-8.5 | 1H | Ar-H |

| Aromatic H-4 | ~6.9 - 7.1 | Doublet of doublets (dd) | Jortho ≈ 7.5-8.5, Jmeta ≈ 1.5-2.5 | 1H | Ar-H |

| Ester Methyl | ~3.9 | Singlet (s) | N/A | 3H | -COOCH₃ |

| Methoxy (C2) | ~3.8 - 3.9 | Singlet (s) | N/A | 3H | Ar-OCH₃ |

| Methoxy (C3) | ~3.8 - 3.9 | Singlet (s) | N/A | 3H | Ar-OCH₃ |

Note: The two methoxy signals may be distinct or overlap depending on the solvent and spectrometer resolution.

Carbon-13 (¹³C) NMR Spectroscopy: The Carbon Skeleton

Causality in ¹³C NMR: ¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule. Carbons attached to electronegative oxygen atoms (in the ester and methoxy groups) are significantly deshielded and appear far downfield. Aromatic carbons have characteristic shifts between 110-160 ppm, with those directly bonded to oxygen appearing at the lower end of this range.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~166 - 168 | C =O |

| Aromatic C-2 | ~150 - 155 | Ar-C -OCH₃ |

| Aromatic C-3 | ~145 - 150 | Ar-C -OCH₃ |

| Aromatic C-1 | ~125 - 130 | Ar-C -COOCH₃ |

| Aromatic C-5 | ~122 - 126 | Ar-C H |

| Aromatic C-6 | ~118 - 122 | Ar-C H |

| Aromatic C-4 | ~115 - 120 | Ar-C H |

| Methoxy Carbons | ~56 - 62 | Ar-OC H₃ |

| Ester Methyl Carbon | ~52 - 53 | -COOC H₃ |

Note: Specific assignments of the aromatic carbons can be confirmed with advanced 2D NMR techniques like HSQC and HMBC.

Standard Protocol for NMR Data Acquisition

This protocol outlines the standard operating procedure for acquiring high-quality NMR spectra for a solid sample like Methyl 2,3-dimethoxybenzoate.

-

Sample Preparation: Dissolve 10-20 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire 8-16 scans with a relaxation delay of 1-2 seconds.

-

Set the spectral width to cover a range of at least 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse experiment.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set a relaxation delay of 2-5 seconds.

-

Set the spectral width to cover a range of 0-220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals to generate the final spectra.

Chapter 2: Infrared (IR) Spectroscopy

Causality in IR Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR an excellent tool for functional group identification. For Methyl 2,3-dimethoxybenzoate, key absorptions will confirm the presence of the ester carbonyl group, the C-O bonds of the ester and ether groups, and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3010 - 3100 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2840 - 3000 | Medium | C-H Stretch | -OCH₃ and -COOCH₃ |

| ~1720 - 1740 | Strong | C=O Stretch | Ester Carbonyl |

| ~1580 - 1600 | Medium | C=C Stretch | Aromatic Ring |

| ~1450 - 1500 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 - 1300 | Strong | C-O Stretch (asymmetric) | Aryl-O of Ester/Ether |

| ~1050 - 1150 | Strong | C-O Stretch (symmetric) | Alkyl-O of Ester/Ether |

| ~750 - 800 | Strong | C-H Bend (out-of-plane) | 1,2,3-Trisubstituted Ring |

Standard Protocol for FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common technique for solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid Methyl 2,3-dimethoxybenzoate powder onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Chapter 3: Mass Spectrometry (MS)

Causality in Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratio (m/z) of the molecular ion (M⁺˙) confirms the molecular weight, while the fragmentation pattern provides structural clues, acting as a molecular fingerprint.

The molecular ion for Methyl 2,3-dimethoxybenzoate is expected at m/z = 196 .

| m/z Value | Relative Intensity | Proposed Fragment Ion | Neutral Loss |

| 196 | Moderate | [C₁₀H₁₂O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 181 | Moderate | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 165 | High | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 137 | Moderate | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 135 | High | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 107 | Moderate | [C₇H₇O]⁺ | Further fragmentation of the ring |

| 77 | Moderate | [C₆H₅]⁺ | Phenyl cation |

Note: The base peak (most intense signal) is often m/z 165 due to the stable acylium ion formed after the loss of a methoxy radical.

Standard Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of Methyl 2,3-dimethoxybenzoate in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5ms) to separate the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it undergoes electron ionization (typically at 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the m/z ratio and abundance of each ion to generate the mass spectrum.

Chapter 4: Integrated Analysis & Workflow

The definitive structural confirmation of Methyl 2,3-dimethoxybenzoate arises not from a single technique, but from the synergistic integration of all spectroscopic data. The workflow below illustrates this logic.

Sources

Unlocking the Therapeutic Potential of Methyl 2,3-dimethoxybenzoate: A Technical Guide for Researchers

Introduction: The Untapped Promise of a Benzoate Ester

Methyl 2,3-dimethoxybenzoate (CAS 2150-42-7), a benzoate ester also known as Methyl o-veratrate, is an organic compound with a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol .[1][2] While its primary applications have historically been in the fragrance and flavor industries due to its pleasant, sweet aroma, emerging research into structurally similar compounds suggests a rich, yet largely unexplored, landscape of potential biological activities.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to illuminate the potential therapeutic avenues of Methyl 2,3-dimethoxybenzoate. By synthesizing data from related dimethoxybenzoic acid derivatives and other phenolic compounds, this document will provide a foundational understanding of its potential mechanisms of action and offer detailed experimental workflows for its systematic investigation.

While direct, in-depth studies on Methyl 2,3-dimethoxybenzoate are limited, the established biological activities of its parent compound, 2,3-dimethoxybenzoic acid, and other analogues provide a strong rationale for further exploration.[3] This guide will therefore extrapolate potential activities based on this existing body of knowledge, presenting a roadmap for future research.

Part 1: Inferred Biological Activities and Potential Mechanisms of Action

The biological potential of Methyl 2,3-dimethoxybenzoate can be inferred from the activities of structurally related compounds. The presence of the dimethoxy-substituted benzene ring is a key structural feature shared with numerous bioactive molecules.

Potential Antimicrobial Activity

Derivatives of 2,3-dimethoxybenzoic acid have been synthesized and have demonstrated notable antioxidant and antibacterial properties.[3] This suggests that Methyl 2,3-dimethoxybenzoate may also possess antimicrobial capabilities. The lipophilic nature of the methyl ester group could potentially enhance its ability to penetrate microbial cell membranes, a common mechanism for antimicrobial agents.

Hypothesized Mechanism of Action: The antimicrobial effect could be attributed to the disruption of the microbial cell membrane integrity, leading to leakage of intracellular components, or the inhibition of essential microbial enzymes. The methoxy groups on the benzene ring can also influence the electronic properties of the molecule, potentially enhancing its interaction with microbial targets.

Potential Antioxidant Activity

Phenolic compounds, including various hydroxybenzoic acids, are well-documented for their antioxidant properties.[4] The parent compound of Methyl 2,3-dimethoxybenzoate, 2,3-dimethoxybenzoic acid, has been investigated for its antioxidant potential.[3] It is plausible that Methyl 2,3-dimethoxybenzoate shares this free-radical scavenging capability.

Hypothesized Mechanism of Action: The antioxidant activity would likely stem from the ability of the benzene ring to donate electrons to neutralize free radicals. While less potent than hydroxyl groups, methoxy groups can still contribute to the overall antioxidant capacity of the molecule.

Potential Anti-inflammatory Effects

Several dimethoxy-substituted compounds, such as dimethoxy flavones and veratric acid (3,4-dimethoxybenzoic acid), have demonstrated significant anti-inflammatory effects.[5][6] These compounds often exert their action by modulating key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade and inhibiting cyclooxygenase (COX) enzymes.[5][6][7]

Hypothesized Mechanism of Action: Methyl 2,3-dimethoxybenzoate may inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by interfering with the NF-κB pathway.[7][8] This could involve the inhibition of IκB phosphorylation, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.

Potential Neuropharmacological Activity

A structurally related natural protoalkaloid, Methyl-2-Amino-3-Methoxybenzoate (MAM), has shown promise as an atypical antipsychotic by alleviating positive and cognitive symptoms in animal models of schizophrenia.[9][10] This finding opens up an intriguing possibility for Methyl 2,3-dimethoxybenzoate to possess neuropharmacological properties, warranting investigation into its effects on neurotransmitter systems.

Hypothesized Mechanism of Action: The mechanism could involve modulation of dopamine and/or serotonin receptors, similar to other antipsychotic agents. The specific substitutions on the benzene ring would be critical in determining receptor affinity and selectivity.

Part 2: Proposed Experimental Workflows for Validation

To empirically validate the hypothesized biological activities of Methyl 2,3-dimethoxybenzoate, a systematic, multi-tiered experimental approach is recommended.

Caption: A tiered experimental workflow for validating biological activity.

In Vitro Assays

-

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Methyl 2,3-dimethoxybenzoate against a panel of pathogenic bacteria and fungi.

-

Protocol: Broth Microdilution Method

-

Prepare a stock solution of Methyl 2,3-dimethoxybenzoate in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

-

To determine the MBC, subculture aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in viable colonies.

-

-

Objective: To quantify the free radical scavenging activity of Methyl 2,3-dimethoxybenzoate.

-

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Prepare various concentrations of Methyl 2,3-dimethoxybenzoate in methanol.

-

Add a fixed volume of a methanolic solution of DPPH to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Use a known antioxidant like ascorbic acid or trolox as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

-

-

Objective: To assess the inhibitory effect of Methyl 2,3-dimethoxybenzoate on key inflammatory mediators.

-

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of Methyl 2,3-dimethoxybenzoate for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Determine the effect of the compound on cell viability using an MTT assay to rule out cytotoxicity.

-

-

Objective: To evaluate the potential toxicity of Methyl 2,3-dimethoxybenzoate against human cell lines.

-

Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

-

Seed human cell lines (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Methyl 2,3-dimethoxybenzoate for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at approximately 570 nm.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that reduces cell viability by 50%).

-

In Vivo Models

Should promising results be obtained from in vitro studies, subsequent validation in animal models is crucial.[11][12][13]

-

Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats or mice is a standard for evaluating acute anti-inflammatory effects.[6]

-

Antimicrobial Activity: Murine models of systemic or localized infection can be used to assess the in vivo efficacy of the compound.

-

Neuropharmacological Activity: Rodent models of psychosis, such as those induced by phencyclidine (PCP) or amphetamine, can be employed to investigate potential antipsychotic effects.[9]

Part 3: Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the potential biological activities, the following table summarizes the known activities of structurally related compounds, which provides the basis for the proposed investigation of Methyl 2,3-dimethoxybenzoate.

| Compound | Structure | Reported Biological Activity | Reference |

| 2,3-Dimethoxybenzoic acid | Benzene ring with a carboxylic acid at C1 and methoxy groups at C2 and C3. | Precursor for compounds with antioxidant and antibacterial activity. | [3] |

| Veratric Acid (3,4-Dimethoxybenzoic acid) | Benzene ring with a carboxylic acid at C1 and methoxy groups at C3 and C4. | Antioxidant, anti-inflammatory, cardiovascular protection. | [5] |

| 2,3-Dihydroxybenzoic acid | Benzene ring with a carboxylic acid at C1 and hydroxyl groups at C2 and C3. | Anti-inflammatory, antioxidant, iron chelator. | [4] |

| Methyl-2-Amino-3-Methoxybenzoate (MAM) | Benzene ring with a methyl ester at C1, an amino group at C2, and a methoxy group at C3. | Atypical antipsychotic properties in preclinical models. | [9][10] |

| Dimethoxy Flavones | Flavone backbone with two methoxy group substitutions. | Anti-inflammatory via inhibition of COX enzymes and pro-inflammatory cytokines. | [6] |

Conclusion and Future Directions

Methyl 2,3-dimethoxybenzoate stands as a compound with significant, yet largely uncharacterized, therapeutic potential. The existing literature on structurally analogous molecules strongly suggests promising avenues for investigation in the realms of antimicrobial, antioxidant, anti-inflammatory, and even neuropharmacological activities. This technical guide provides a comprehensive framework for initiating such investigations, from initial in vitro screening to subsequent in vivo validation.

The key to unlocking the potential of Methyl 2,3-dimethoxybenzoate lies in rigorous, systematic research. The detailed protocols and workflows presented herein are designed to guide researchers in generating robust and reproducible data. Future studies should also focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of novel derivatives, could further optimize its biological activities and lead to the development of novel therapeutic agents. The journey from a fragrant compound to a potential therapeutic is a challenging but potentially rewarding one, and the exploration of Methyl 2,3-dimethoxybenzoate is a compelling next step.

References

A comprehensive list of references is available for further reading and verification. Please refer to the provided links for access to the source materials.

Sources

- 1. CAS 2150-42-7: Methyl 2,3-dimethoxybenzoate | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationship: Inflammation and methoxy-substituted benzoquinones - Vitabase [stag.vitabase.com]

- 8. Anti-inflammatory effect of methyl dehydrojasmonate (J2) is mediated by the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Animal Models for Studying Protein-Bound Uremic Toxin Removal-A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mouse Models to Study Antiobesogenic Effects of Carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethoxybenzoate Compounds: A Guide to Natural Sourcing and Scientific Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Merit of Dimethoxybenzoates

Dimethoxybenzoate compounds, a class of phenolic acids characterized by a benzoic acid core with two methoxy group substitutions, are pivotal molecules in natural product chemistry and pharmacology. The specific isomerism—such as the prevalent 3,4-dimethoxybenzoic acid (veratric acid), 2,5-dimethoxybenzoic acid, and 2,6-dimethoxybenzoic acid—dictates their biological activities, which include significant antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of the natural origins of these valuable compounds and elucidates the rigorous scientific methodologies required for their extraction, isolation, and purification, offering a practical framework for researchers in natural product discovery and drug development.

Part 1: A Survey of Natural Sources

The occurrence of dimethoxybenzoate compounds is widespread throughout the plant and fungal kingdoms. The specific isomer found is often unique to the genus or species, making proper identification of the source material a critical first step.

Key Isomers and Their Botanical Origins

-

3,4-Dimethoxybenzoic Acid (Veratric Acid): This is the most well-documented isomer in nature. It is a known plant metabolite found in a variety of vegetables and fruits.[3] Notable sources include the cured pods of the vanilla orchid (Vanilla planifolia), where it exists alongside vanillin, and the edible cauliflower mushroom (Sparassis crispa).[1][4][5][6] It has also been identified in species such as Hypericum laricifolium, Artemisia sacrorum, and Zeyheria montana, as well as in common foods like coriander and olives.[7][8]

-

2,5-Dimethoxybenzoic Acid (Gentisic Acid Dimethyl Ether): This isomer is less common but has been isolated from plants used in traditional medicine. A significant source is Peperomia dindygulensis, a plant utilized in Chinese folk medicine for treating various ailments.[9][10]

-

2,6-Dimethoxybenzoic Acid: This compound has been reported in several plant species, including Dianthus caryophyllus (carnation), Curculigo orchioides, and Molineria capitulata.[11]

-

Related Structures: It is also valuable to note related compounds like 2,6-dimethoxy-p-benzoquinone, which has been successfully isolated from the leaves of Flacourtia jangomas.[12][13]

The following table summarizes the primary natural sources for these key compounds.

| Compound Name | Common Name(s) | Key Natural Sources | Family/Class |

| 3,4-Dimethoxybenzoic Acid | Veratric Acid | Vanilla planifolia (Vanilla), Sparassis crispa (Mushroom), Coriandrum sativum (Coriander), Olea europaea (Olive), Hypericum laricifolium, Artemisia sacrorum[1][2][7][8] | Plants, Fungi |

| 2,5-Dimethoxybenzoic Acid | Gentisic Acid Dimethyl Ether | Peperomia dindygulensis[9][10] | Piperaceae (Plant) |

| 2,6-Dimethoxybenzoic Acid | Dianthus caryophyllus (Carnation), Curculigo orchioides, Molineria capitulata[11] | Plants | |

| 2,6-Dimethoxybenzoquinone | Flacourtia jangomas[12][13] | Salicaceae (Plant) |

Part 2: A Methodological Workflow for Isolation and Purification

The successful isolation of dimethoxybenzoates from complex natural matrices is a multi-step process that demands careful optimization. The narrative below follows a logical workflow from raw plant material to a purified, characterized compound, explaining the scientific rationale behind each procedural choice.

Caption: Figure 1: General Workflow for Dimethoxybenzoate Isolation.

Step 1: Sample Preparation

The journey begins with the meticulous preparation of the source material. For dried plant matter, this involves grinding it into a fine powder.

-

Expertise & Experience: The primary objective is to maximize the surface area available for solvent penetration. A smaller particle size dramatically increases the efficiency of the subsequent extraction step, ensuring that the solvent can access the cellular structures where the target compounds are stored.[14] Lyophilization (freeze-drying) is often preferred over oven-drying for heat-sensitive compounds to prevent thermal degradation.

Step 2: Extraction — Liberating the Target Compounds

Extraction is the critical step where the dimethoxybenzoates are dissolved and separated from the solid plant matrix. The choice of method is a balance between efficiency, cost, time, and the chemical stability of the target molecule.[14]

-

Trustworthiness: A robust extraction protocol is one that is reproducible and exhaustive. Comparing a modern technique like Ultrasound-Assisted Extraction (UAE) with a conventional one like maceration can validate the efficiency. If both methods, properly optimized, yield similar quantities of the target compound (as determined by a quantitative analysis like HPLC), it builds confidence in the exhaustiveness of the procedure.

Caption: Figure 2: Decision Matrix for Extraction Method Selection.

Solvent Selection: A Question of Polarity and pH The choice of solvent is paramount.[15] Dimethoxybenzoic acids are moderately polar.

-

Causality: Solvents like methanol, ethanol, or mixtures with water are effective at solubilizing these compounds.[16][17] For phenolic acids, the pH of the extraction medium is a critical variable. Using a slightly acidified solvent (e.g., methanol with 0.1% formic acid) ensures the carboxylic acid group remains protonated (-COOH) rather than ionized (-COO⁻). This non-ionized form is significantly more soluble in organic solvents, thereby increasing extraction yield. Hexane may be used in an initial "de-fatting" step to remove highly non-polar compounds like lipids and chlorophyll before the main extraction.[18]

Step 3: Chromatographic Purification

The crude extract is a complex mixture. Chromatography is the cornerstone of isolating the target compound from this mixture.

-

Column Chromatography (CC): This is the workhorse of purification.

-

Normal-Phase: A polar stationary phase (like silica gel) is used with a non-polar mobile phase (e.g., a gradient of hexane and ethyl acetate). Non-polar compounds elute first, while the more polar dimethoxybenzoates are retained longer.

-

Reversed-Phase: A non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., a gradient of water and acetonitrile or methanol, often with a small amount of acid).[19] In this mode, polar compounds elute first. This is often the preferred method for final purification via HPLC.

-

-

High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the gold standard. A reversed-phase C18 column is typically employed. The separation of various benzoic acid derivatives can be achieved using a gradient elution system.[19][20]

-

Authoritative Grounding: The choice of stationary and mobile phases is dictated by the physicochemical properties of the analytes. The goal is to maximize the differential partitioning of the target compound relative to the impurities, leading to a successful separation.[21][22]

Part 3: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing a robust starting point for laboratory work.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Dimethoxybenzoates

This method is efficient and suitable for compounds that may be sensitive to prolonged heat exposure.[14]

-

Maceration: Weigh 50 g of finely ground, dried plant material and place it in a 1 L Erlenmeyer flask.

-

Solvation: Add 500 mL of 80% methanol containing 0.1% formic acid (v/v).

-

Causality: The 80% methanol provides a polar medium to dissolve the target compounds, while the formic acid ensures the carboxylic acid group remains protonated for better solubility.

-

-

Sonication: Place the flask in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Repeat the process (steps 2-4) on the solid residue two more times to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

Yield: The resulting dried mass is the crude extract, ready for purification.

Protocol 2: Silica Gel Column Chromatography for Purification

This protocol describes a standard normal-phase chromatographic separation.

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in 100% hexane and carefully pack it into a glass column. Do not let the column run dry.

-

Sample Loading: Dissolve 2 g of the crude extract in a minimal amount of dichloromethane. Adsorb this mixture onto a small amount of silica gel (~4 g) and dry it to a free-flowing powder. Carefully add this powder to the top of the packed column.

-

Expertise & Experience: Dry loading the sample onto the column results in a much sharper starting band and significantly better separation compared to loading it as a liquid.

-

-

Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) in test tubes.

-

Monitoring: Spot each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 8:2 hexane:ethyl acetate). Visualize the spots under UV light (254 nm).

-

Trustworthiness: TLC analysis provides a real-time visual confirmation of the separation. Fractions containing the same spot (ideally a single spot for the pure compound) are combined.

-

-

Isolation: Combine the pure fractions and evaporate the solvent to yield the semi-purified dimethoxybenzoate compound. This product may then be subjected to a final purification step like preparative HPLC or recrystallization.

Conclusion and Future Directions

This guide has outlined the principal natural sources of dimethoxybenzoate compounds and detailed a robust, scientifically-grounded workflow for their isolation. The methodologies presented, from advanced extraction techniques like UAE to fundamental purification via column chromatography, provide a comprehensive toolkit for the natural product scientist. The key to successful isolation lies not just in following steps, but in understanding the physicochemical principles that govern each choice—from solvent polarity and pH to the selection of chromatographic conditions.

Future research should focus on the discovery of novel microbial or plant sources, the development of more sustainable and scalable "green" isolation techniques like supercritical fluid chromatography, and the continued exploration of the vast therapeutic potential of these versatile molecules.

References

- Organomation. (n.d.). Solvent Extraction Techniques.

- ResearchGate. (2023). Solvent extraction of natural products.

- ChemicalBook. (2024). The introduction of 3,4-Dimethoxybenzoic acid (Veratric acid).

- Semantic Scholar. (2016). Natural Products Extraction Using Accelerated Solvent Extraction.

- ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases.

- Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. PubMed Central.

- MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.

- MDPI. (n.d.). Extraction and Analysis of Chemical Compositions of Natural Products and Plants.

- Deascal. (n.d.). Veratric Acid: An In-Depth Look at Its Role in Cosmetics.

- Wikipedia. (n.d.). Veratric acid.

- ResearchGate. (n.d.). Separation of a mixture of benzoic acid derivatives (a) and the....

- MedChemExpress. (n.d.). Veratric acid (3,4-Dimethoxybenzoic acid).

- Bio-protocol. (2020). Extraction of Phenolic Compounds.

- Khadem, S., & Marles, R. J. (2010). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PubMed Central.

- FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).

- Open Access Pub. (n.d.). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products.

- National Center for Biotechnology Information. (n.d.). Veratric Acid. PubChem.

- ResearchGate. (2025). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis.

- Zodiac Life Sciences. (n.d.). Separation Of Benzoic acid.

- Santos-Buelga, C., Gonzalez-Manzano, S., Dueñas, M., & Gonzalez-Paramas, A. M. (2012). Extraction and isolation of phenolic compounds. PubMed.

- Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds.

- Bionutricia Extract. (2025). Knowledge: Vanilla (Vanilla planifolia).

- ResearchGate. (2025). Chemical constituents of Peperomia dindygulensis.

- Al-Ostoot, F. H., Al-Huqail, A. A., Al-Kahtani, J. H., Al-Ghadi, M. R., Al-Anazi, M. R., & Al-Anazi, A. D. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. PubMed Central.

- Havkin-Frenkel, D., Podstolski, A., & Witkowska, D. (2004). Vanillin formation from ferulic acid in Vanilla planifolia is catalysed by a single enzyme. PubMed.

- Google Patents. (n.d.). CN102408330B - Preparation technology of veratric acid.

- Google Patents. (n.d.). CN102408330A - Preparation process of veratric acid.

- ResearchGate. (n.d.). Medicinal and Pharmaceutical Properties of Vanilla planifolia.

- ResearchGate. (2025). Methoxybenzaldehydes in Plants:Insight to the Natural Resources, Isolation, Application and Biosynthesis.

- Chen, H. Z., Zhang, F. L., & Yang, G. H. (2012). New long-chain aliphatic compounds from Peperomia dindygulensis. PubMed.

- ResearchGate. (2020). (PDF) Medicinal and Pharmaceutical Properties of Vanilla Planifolia: A Narrative Review.

- CABI Digital Library. (n.d.). Chemical Constituents, Antioxidant and Antimicrobial Activity of Syzygium aromaticum.

- HerbalTerra. (n.d.). Vanilla (Vanilla Planifolia) Tincture, Dried Beans Liquid Extract.

- ResearchGate. (n.d.). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas.

- Veeprho. (n.d.). Veratric Acid Impurities and Related Compound.

- Pharmacognosy Journal. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract.

- ChemicalBook. (n.d.). 2,3-Dimethoxybenzoic acid CAS:1521-38-6.

- The Pherobase. (n.d.). Plant Compounds of Syzygium aromaticum (Myrtales: Myrtaceae) Clove.

- National Center for Biotechnology Information. (n.d.). 2,3-Dimethoxybenzoic acid. PubChem.

- ResearchGate. (2025). (PDF) Chemical constituents of clove (Syzygium aromaticum, Fam. Myrtaceae) and their antioxidant activity.

- CAS Common Chemistry. (n.d.). 2,3-Dimethoxybenzoic acid.

- Fisher Scientific. (n.d.). 2,3-Dimethoxybenzoic acid, 99%.

- National Center for Biotechnology Information. (n.d.). 2,6-Dimethoxybenzoic Acid. PubChem.

- Google Patents. (n.d.). CN101962321A - Method for synthesizing veratric acid.

- El-Maati, M. F. A., & Mahgoub, S. A. (2020). Syzygium aromaticum L. (Myrtaceae): Traditional Uses, Bioactive Chemical Constituents, Pharmacological and Toxicological Activities. PubMed Central.

- Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. PubMed Central.

- ResearchGate. (2025). (PDF) Antiangiogenic Polyketides from Peperomia dindygulensis Miq.

- PubMed. (2020). Syzygium aromaticum L. (Myrtaceae): Traditional Uses, Bioactive Chemical Constituents, Pharmacological and Toxicological Activities.

- CAS Common Chemistry. (n.d.). 2,5-Dimethoxybenzoic acid.

Sources

- 1. The introduction of 3,4-Dimethoxybenzoic acid (Veratric acid)_Chemicalbook [chemicalbook.com]

- 2. deascal.com [deascal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bionutriciaextract.com [bionutriciaextract.com]

- 5. Medicinal and Pharmaceutical Properties of Vanilla planifolia [ijmedrev.com]

- 6. researchgate.net [researchgate.net]

- 7. Veratric acid - Wikipedia [en.wikipedia.org]

- 8. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]

- 9. researchgate.net [researchgate.net]

- 10. New long-chain aliphatic compounds from Peperomia dindygulensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]

Methyl 2,3-Dimethoxybenzoate: A Versatile Precursor in Modern Organic Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Benzene Ring

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2,3-dimethoxybenzoate, a substituted aromatic ester, represents a highly valuable and versatile precursor. Its utility stems from the specific arrangement of its functional groups: a methyl ester and two adjacent methoxy groups on a benzene ring. This configuration provides a unique combination of reactivity and steric influence that synthetic chemists can exploit to achieve specific outcomes. The electron-donating nature of the two methoxy groups strongly activates the aromatic ring toward electrophilic substitution, while their placement, along with the ester group, allows for regioselective control in a variety of transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of methyl 2,3-dimethoxybenzoate, offering field-proven insights for its effective use in research and development.

Core Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a precursor's physical and chemical properties is fundamental to its successful application in synthesis. The key data for methyl 2,3-dimethoxybenzoate are summarized below.

| Identifier | Value |

| IUPAC Name | Methyl 2,3-dimethoxybenzoate |

| Synonyms | Methyl o-veratrate[1] |

| CAS Number | 2150-42-7 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Appearance | Solid |

| Melting Point | 48-52 °C |

| Boiling Point | 180-185 °C at 50 mmHg |

| InChI Key | MGLIMPUPAKQITQ-UHFFFAOYSA-N |

The spectroscopic data for this compound are critical for reaction monitoring and product confirmation. While a specific spectrum for methyl 2,3-dimethoxybenzoate is not detailed in the provided search results, the IR spectrum of its parent acid, 2,3-dimethoxybenzoic acid, shows characteristic peaks for the carboxyl group and aromatic C-H bonds, which would be similar in the methyl ester, with the addition of ester C=O and C-O stretches[2].

Synthesis of Methyl 2,3-Dimethoxybenzoate

The most direct and common laboratory synthesis of methyl 2,3-dimethoxybenzoate is the esterification of 2,3-dimethoxybenzoic acid. This reaction is typically catalyzed by a strong acid in methanol, a process known as Fischer esterification.

Protocol 1: Fischer Esterification of 2,3-Dimethoxybenzoic Acid

-

Reaction Setup: To a solution of 2,3-dimethoxybenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude methyl 2,3-dimethoxybenzoate.

-

Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Causality: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, according to Le Châtelier's principle.

Key Synthetic Transformations and Reactivity

The reactivity of methyl 2,3-dimethoxybenzoate is dominated by the interplay between its three functional groups. The methoxy groups dictate the regioselectivity of electrophilic aromatic substitution, while the ester provides a handle for various nucleophilic acyl substitution and reduction reactions.

Caption: Key reaction pathways for methyl 2,3-dimethoxybenzoate.

Electrophilic Aromatic Substitution

The two methoxy groups are strong activating, ortho-para directing groups. In this molecule, the C4, C5, and C6 positions are activated.

-

C6 Position: Ortho to the 2-methoxy group and para to the 3-methoxy group. This position is highly activated.

-

C4 Position: Ortho to the 3-methoxy group and meta to the 2-methoxy group. This position is also activated.

-

C5 Position: Para to the 2-methoxy group and meta to the 3-methoxy group. This position is activated.

Steric hindrance from the adjacent ester and methoxy groups often influences the final regiochemical outcome. Nitration, for example, is a common transformation used to install a nitro group, which can then be reduced to an amine, a crucial functional group in many pharmaceutical compounds[3][4].

Protocol 2: Regioselective Nitration

This protocol is adapted from the nitration of a structurally similar compound and illustrates a general method[3].

-

Reaction Setup: Dissolve methyl 2,3-dimethoxybenzoate (1.0 eq) in a suitable solvent like dichloromethane or acetic acid. Cool the solution in an ice-salt bath to 0 to -5 °C.

-

Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq), keeping the temperature below 10 °C.

-

Reaction Execution: Add the cold nitrating mixture dropwise to the solution of the benzoate, ensuring the reaction temperature is maintained below 5 °C.

-

Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice. If using an organic solvent, separate the organic layer. Wash it sequentially with cold water, saturated sodium bicarbonate solution (to neutralize acids), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting nitro-substituted product by column chromatography.

Causality: The strong acid mixture generates the nitronium ion (NO₂⁺), the active electrophile. The sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion. The regioselectivity will be dictated by a combination of the electronic directing effects of the methoxy groups and steric hindrance.

Transformations of the Ester Group

The methyl ester group is a versatile handle for further synthetic modifications.

-

Hydrolysis: The ester can be easily hydrolyzed back to the carboxylic acid under either acidic or basic (saponification) conditions. This is useful when the acid functionality is required for subsequent reactions, such as amide bond formation.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2,3-dimethoxyphenyl)methanol. This transformation is fundamental for accessing a different class of derivatives.

Application in Multi-Step Synthesis: A Case Study Analog

While specific multi-step syntheses starting directly from methyl 2,3-dimethoxybenzoate are not prominently detailed in the provided search results, the utility of closely related analogs is well-documented and serves as an excellent proxy to understand its potential. For instance, methyl 3-hydroxy-4-methoxybenzoate is a key starting material in a novel synthesis of Gefitinib, an anticancer drug that acts as a tyrosine kinase inhibitor[4][5].

The synthetic sequence for Gefitinib highlights the strategic transformations that a substituted benzoate precursor can undergo:

-

O-Alkylation: The phenolic hydroxyl group is alkylated.

-

Nitration: A nitro group is introduced onto the aromatic ring.

-

Reduction: The nitro group is reduced to an amine.

-

Cyclization: The amine is used to construct the quinazolinone core of the drug.

-

Further Functionalization: Subsequent steps complete the synthesis of the target molecule[4].

This example demonstrates the power of using a simple, functionalized benzene derivative as a scaffold upon which to build significant molecular complexity. Methyl 2,3-dimethoxybenzoate, with its two methoxy groups, offers a similar, albeit electronically different, platform for such synthetic strategies.

Caption: General workflow for complex molecule synthesis from a benzoate precursor.

Safety and Handling

According to safety data, methyl 2,3-dimethoxybenzoate is classified as Acute Toxicity, Oral (Category 4) and is associated with the GHS07 pictogram (exclamation mark) and a "Warning" signal word.

-

Hazard Statements: H302 - Harmful if swallowed.

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P501: Dispose of contents/container in accordance with local regulations.

-

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 2,3-dimethoxybenzoate is a strategically important precursor in organic synthesis. Its value lies in the predictable reactivity conferred by the activating methoxy groups and the versatile methyl ester functionality. By understanding the principles of electrophilic aromatic substitution and ester manipulations, chemists can leverage this molecule as a foundational building block for the synthesis of a wide array of more complex and high-value compounds, including heterocycles and potential pharmaceutical agents. The protocols and insights provided in this guide serve as a technical resource for harnessing the full synthetic potential of this readily accessible starting material.

References

-

PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2,3-dimethoxybenzoate (C10H12O4). Retrieved from [Link]

-

Newman, M. S., et al. (2009, February 12). The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.

-

Ferenc, W., et al. (n.d.). IR spectra of 2,3-dimethoxybenzoic acid (A). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-Dimethoxybenzoate. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

Sources

The Versatile Scaffold: Methyl 2,3-dimethoxybenzoate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Substructure

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. Methyl 2,3-dimethoxybenzoate, a seemingly simple aromatic ester, has emerged as a valuable and versatile building block in the synthesis of a variety of biologically active compounds. Its unique substitution pattern, featuring two adjacent methoxy groups on the benzene ring, imparts specific electronic and conformational properties that can be exploited to achieve desired pharmacological activities. This guide provides a comprehensive overview of the applications of Methyl 2,3-dimethoxybenzoate in medicinal chemistry, with a particular focus on its role in the development of anticancer agents. We will delve into its synthesis, its utility as a scaffold for creating complex molecular architectures, and the biological activities of its derivatives, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties of Methyl 2,3-dimethoxybenzoate

A solid understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 2150-42-7 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 48-52 °C | |

| Boiling Point | 180-185 °C at 50 mmHg | |

| SMILES | COC(=O)c1cccc(OC)c1OC | |

| InChI | 1S/C10H12O4/c1-12-8-6-4-5-7(9(8)13-2)10(11)14-3/h4-6H,1-3H3 |

Synthetic Strategies: Accessing the Core Scaffold

The availability of efficient synthetic routes to Methyl 2,3-dimethoxybenzoate and its parent acid, 2,3-dimethoxybenzoic acid, is crucial for its widespread use. While commercially available, understanding its synthesis provides valuable insights for potential derivatization. A common approach involves the methylation of a suitably substituted dihydroxybenzoic acid precursor.

Illustrative Synthetic Workflow: From Isovanillin to a Dihydroxybenzoic Acid Derivative

While a direct synthesis for Methyl 2,3-dimethoxybenzoate is not detailed in the provided search results, a plausible multi-step synthesis of a related dihydroxybenzoic acid can be adapted from the synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid starting from isovanillin.[3] This process illustrates the chemical transformations that this class of molecules can undergo.

Caption: A plausible synthetic workflow for a dihydroxybenzoic acid derivative.

Experimental Protocol: Oxidation of an Aldehyde to a Carboxylic Acid

This protocol is adapted for the final oxidation step to yield a dihydroxybenzoic acid.[3]

Materials:

-

2,3-Dihydroxy-4-methoxybenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Water (H₂O)

Procedure:

-

Dissolve 2,3-dihydroxy-4-methoxybenzaldehyde in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10°C.

-